
Isomalt
説明
Isomalt is a sugar substitute that is a mixture of two disaccharide alcohols: 1-O-alpha-D-glucopyranosyl-D-mannitol and 6-O-alpha-D-glucopyranosyl-D-sorbitol . It is primarily used for its sugar-like physical properties and has little to no impact on blood sugar levels . This compound does not stimulate the release of insulin and is considered tooth-friendly as it does not promote tooth decay . It is less sweet than sugar but can be blended with high-intensity sweeteners to achieve the same sweetness as sucrose .
準備方法
Isomalt is manufactured in a two-stage process. The first stage involves transforming sucrose into isomaltulose using the bacterial enzyme isomaltulose synthase . In the second stage, the isomaltulose is hydrogenated using a Raney nickel catalyst, producing 1-O-alpha-D-glucopyranosyl-D-mannitol and 6-O-alpha-D-glucopyranosyl-D-sorbitol . This process results in an equimolar mixture of the two disaccharides .
化学反応の分析
Isomalt undergoes hydrolysis, yielding glucose, sorbitol, and mannitol . The complete hydrolysis of this compound results in 50% glucose, 25% sorbitol, and 25% mannitol . This compound is stable under heat and does not caramelize like sugar, making it suitable for various food applications . It does not undergo significant oxidation or reduction reactions under normal conditions .
科学的研究の応用
Introduction to Isomalt
This compound is classified as a polyol, specifically a sugar substitute that offers a sweet taste with significantly lower caloric content compared to traditional sugars. It is characterized by its low glycemic index, making it suitable for diabetic-friendly products. The compound is primarily used in the food industry due to its ability to mimic the physical and sensory properties of sugar while providing additional health benefits.
Food Industry
Nutritional Benefits:
- Low Glycemic Response: Research indicates that replacing sugar with this compound in various products leads to a significantly lower blood glucose response. For instance, studies have shown reductions in the incremental glucose peak by 46% to 83% when this compound was used instead of sucrose .
- Energy Content: this compound has a physiological energy value of approximately 8.4 kJ/g, which is lower than that of sucrose. This makes it an attractive option for low-calorie food formulations .
Case Study: Sugar-Free Chocolate
- A well-established chocolate brand utilized this compound in their “No Sugar Added” chocolate bars. The transition allowed the brand to maintain sweetness without the caloric impact associated with sugar, demonstrating the successful integration of this compound into their product line .
Pharmaceutical Applications
Drug Delivery Systems:
this compound has been explored as an excipient in drug formulations due to its favorable properties:
- Controlled Release: Research has indicated that this compound can be used in the development of co-processed excipient pellets, enhancing drug release profiles when combined with other materials like microcrystalline cellulose .
- Stability and Compatibility: Studies have shown that this compound maintains stability under various conditions, making it suitable for formulating oral dosage forms .
Comparative Data Tables
Metabolic Effects
Studies have demonstrated that this compound consumption does not impair metabolic function or induce hypercalciuria, indicating its safety for regular dietary use . Long-term studies in animal models have shown no significant adverse effects on growth or metabolism when this compound was included in diets .
Gastrointestinal Tolerance
This compound is generally well tolerated by the gastrointestinal system. Research indicates that it does not cause significant digestive discomfort compared to other sugar alcohols, making it a preferable option for consumers sensitive to gastrointestinal disturbances .
作用機序
Isomalt is poorly absorbed in the small intestine and is fermented by bacteria in the large intestine . This fermentation process produces short-chain fatty acids and gases, which can cause intestinal distress if consumed in large quantities . The limited digestion and absorption of this compound result in a reduced caloric value compared to sugar . This compound does not significantly affect blood glucose or insulin levels, making it a suitable sweetener for diabetics .
類似化合物との比較
Isomalt is similar to other sugar alcohols such as sorbitol, mannitol, xylitol, lactitol, and maltitol . Compared to these compounds, this compound has a lower glycemic index and does not promote tooth decay . It is less sweet than some other sugar alcohols but has a more stable heat profile, making it suitable for a wider range of food applications . This compound’s unique combination of properties makes it a versatile and valuable ingredient in both food and pharmaceutical industries .
生物活性
Isomalt is a sugar alcohol derived from sucrose, primarily composed of two isomeric forms: glucosyl-sorbitol and glucosyl-mannitol. It is commonly used as a low-calorie sweetener in various food products, particularly in sugar-free confections, due to its unique properties that mimic the taste and texture of sugar while providing fewer calories. This article explores the biological activity of this compound, focusing on its metabolic effects, gastrointestinal impact, and potential health benefits based on diverse research findings.
Digestibility and Bioavailability
Research indicates that this compound is poorly absorbed in the gastrointestinal tract. Studies involving rats demonstrated that when fed diets containing this compound, there was a significant reduction in fecal digestibility, attributed to increased fermentation by gut microbiota. For instance, a study found that after several weeks of feeding rats with this compound, fecal excretion of the compound declined from 25% to 1% of the intake .
In another experiment with ileum-reentrant fistulated pigs, it was observed that about 67% of intact this compound reached the terminal ileum, indicating partial absorption in the small intestine . However, most of the ingested this compound was fermented in the large intestine, leading to lower energy availability compared to sucrose .
Glycemic Response
This compound's impact on blood glucose levels has been extensively studied. A recent clinical trial showed that replacing sugar with this compound in sweets resulted in significantly lower blood glucose responses. Specifically, the incremental glucose peak (iCmax) was reduced by 46% to 83%, and the two-hour incremental area under the curve (iAUC2h) dropped by 5% to 71% across various products . This effect suggests that this compound may be beneficial for individuals managing blood sugar levels.
Fermentation and Gut Microbiota
This compound's fermentation process in the gut has notable implications for digestive health. The increased fermentation activity leads to higher bacterial mass excretion but does not adversely affect fecal consistency . In studies examining healthy volunteers, regular consumption of this compound did not significantly alter levels of non-esterified fatty acids (NEFA), leptin, or fructosamine compared to sucrose .
Case Study: Long-term Consumption
A case study involving healthy individuals assessed the long-term effects of this compound consumption on various physiological markers. Participants exhibited lower levels of oxidized LDL and apolipoprotein A-1 after switching from sucrose to this compound . These findings suggest potential cardiovascular benefits associated with reduced sugar intake.
Comparative Analysis with Other Sweeteners
The following table summarizes key differences between this compound and other common sweeteners regarding their biological activity:
Sweetener | Glycemic Index | Absorption Rate | Fermentation Level | Health Benefits |
---|---|---|---|---|
This compound | Low (2) | Low | High | Reduced blood glucose response |
Sucrose | High (65) | High | Low | Quick energy source |
Sorbitol | Medium (9) | Moderate | Moderate | Laxative effect |
Q & A
Basic Research Questions
Q. What experimental methods are used to determine human taste detection thresholds for isomalt compared to sucrose?
- Methodology : Use a two-alternative forced-choice staircase procedure to measure detection thresholds. Compare results with animal models (e.g., spider monkey preference tests via two-bottle short-duration assays). This compound's threshold (~20 mM) is higher than sucrose, confirming its lower sweetening potency .
Q. How does this compound affect the rheological properties of food matrices like dairy products?
- Methodology : Measure conditional viscosity using rotational viscometers. This compound reduces syneresis (e.g., 10% this compound decreases serum release from 6.3 cm³ to 5.7 cm³ in clotted samples) by retaining moisture, altering texture and stability .
Q. What are the standard protocols for synthesizing this compound industrially?
- Methodology : Optimize biocatalytic processes using sucrose isomerase to convert sucrose to isomaltulose, followed by catalytic hydrogenation. Structural analysis of the enzyme (e.g., X-ray crystallography) guides molecular modifications for higher yield .
Q. How does this compound influence powder flowability in pharmaceutical formulations?
- Methodology : Use stress evolution models and dynamic angle of repose measurements. At 3.82% moisture, flow rate improves by ~17.6%, but obstruction occurs at ≥4.79% due to interparticulate forces .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s prebiotic effects on gut microbiota?
- Methodology : Conduct in vitro fermentation assays with human fecal samples. This compound increases bifidobacteria (p<0.05) and lowers β-glucosidase activity, but does not alter SCFA profiles. Validate via 16S rRNA sequencing and metabolomics .
Q. How can this compound replace lactulose in colon-specific drug delivery systems despite lower fermentation efficiency?
- Methodology : Compare in vitro degradation rates using rat cecal microbiota. This compound produces fewer SCFAs than lactulose but achieves comparable in vivo performance in CODES™ systems, likely due to pH-triggered release mechanisms .
Q. What are the challenges in establishing no-observed-effect levels (NOELs) for this compound in chronic toxicity studies?
- Methodology : Design longitudinal rodent studies with dietary this compound (e.g., 0–30% diets). Transient diarrhea and variable plasma bilirubin levels complicate NOEL determination; 5% diet (1.67 g/kg/day in dogs) is a safe threshold .
Q. How does this compound’s enzymatic stability impact its use as a cryoprotectant in lyophilized proteins?
- Methodology : Assess lactate dehydrogenase (LDH) activity post-freeze-drying with this compound. Diastereomer mixtures (e.g., 6:1 glucose-sorbitol/mannitol) stabilize LDH better than sucrose, validated via circular dichroism and activity assays .
Q. Why do conflicting results arise in studies on this compound’s impact on colonic polyamine levels?
- Methodology : Control for dietary adaptation periods and baseline microbiota diversity. This compound reduces cadaverine (p=0.055) inconsistently across cohorts, suggesting interindividual variation in microbial metabolism .
Q. Methodological Considerations
- Data Contradictions : Address variability in prebiotic effects by standardizing fecal sample collection times and dietary washout periods .
- Experimental Design : For toxicity studies, include multiple species (rats, dogs) and monitor laxative thresholds (20 g/day in humans) alongside biochemical markers .
- Analytical Techniques : Use HPLC for quantifying this compound degradation products (e.g., sorbitol, mannitol) in biological samples and GC-MS for SCFA profiling .
特性
IUPAC Name |
6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERLAGPUMNYUCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860798 | |
Record name | 1-O-Hexopyranosylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white, slightly hygroscopic, crystalline mass., Solid | |
Record name | ISOMALT | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, very slightly soluble in ethanol. | |
Record name | ISOMALT | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Mechanism of Action |
/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |
Details | European Food Safety Authority (EFSA); EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA): Scientific Opinion on the substantiation of health claims related to the sugar replacers xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose and maintenance of tooth mineralisation by decreasing tooth demineralisation and reduction of post-prandial glycaemic responses (April 2011). Available from, as of July 28, 2011: https://www.efsa.europa.eu/en/publications.htm | |
Record name | Isomalt | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
850347-32-9, 64519-82-0, 20942-99-8 | |
Record name | 1-O-Hexopyranosylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isomalt | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 - 125 °C | |
Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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